6-Nitrobenzo[d]thiazole-2-carboxylic acid is a heterocyclic compound characterized by a benzothiazole structure, which includes a fused benzene and thiazole ring. The compound features a nitro group at the 6-position and a carboxylic acid group at the 2-position, making it an important intermediate in organic synthesis and medicinal chemistry. Its molecular formula is with a molecular weight of approximately 224.19 g/mol .
Research indicates that 6-Nitrobenzo[d]thiazole-2-carboxylic acid exhibits potential biological activities, including:
The synthesis of 6-Nitrobenzo[d]thiazole-2-carboxylic acid can be achieved through several methods:
6-Nitrobenzo[d]thiazole-2-carboxylic acid finds applications across various fields:
Studies on the interactions of 6-Nitrobenzo[d]thiazole-2-carboxylic acid with biological macromolecules suggest that it may interact with proteins and nucleic acids. The nitro group can undergo bioreduction, leading to reactive intermediates that may bind covalently to cellular components, potentially inhibiting their function. This property is particularly relevant in drug design where targeting specific biomolecules is crucial for therapeutic efficacy.
Several compounds share structural similarities with 6-Nitrobenzo[d]thiazole-2-carboxylic acid, but each has unique characteristics:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Nitrobenzo[d]thiazole | Lacks carboxylic acid group at the 2-position | Only contains a nitro substituent |
| 2-Aminobenzo[d]thiazole | Contains an amino group instead of a carboxylic acid | Exhibits different reactivity due to amino group |
| 6-Nitrobenzo[d]thiazole-2-carbaldehyde | Contains an aldehyde instead of a carboxylic acid | Aldehyde functionality allows for different reactions |
| 5-Nitrobenzo[d]thiazole | Nitro group at the 5-position | Different position of nitro affects reactivity |
The uniqueness of 6-Nitrobenzo[d]thiazole-2-carboxylic acid lies in its combination of both nitro and carboxylic acid functional groups, which provides distinct reactivity profiles and makes it a valuable intermediate in synthesizing biologically active compounds.
The synthesis of 6-nitrobenzo[d]thiazole-2-carboxylic acid traces back to early 20th-century efforts to functionalize benzothiazoles for industrial dyes and pharmaceuticals. A pivotal advancement occurred in the 1980s with the development of regioselective nitration methods for 2-acylaminobenzothiazoles, enabling efficient production of 2-amino-6-nitrobenzothiazole intermediates. Further refinement through saponification and oxidation yielded the carboxylic acid derivative, as documented in patent literature. The compound’s structural elucidation via X-ray crystallography and spectroscopic methods confirmed its planar bicyclic architecture, solidifying its role as a synthetic building block.
Benzothiazoles are privileged scaffolds in medicinal chemistry due to their aromatic stability and capacity for diverse substitutions. The nitro and carboxylic acid groups in this derivative enhance its electrophilicity and hydrogen-bonding potential, facilitating interactions with biological targets. Its reactivity in nucleophilic aromatic substitution and condensation reactions has enabled the synthesis of complex heterocycles, including fused thiazolopyrimidines and benzothiazole-amino acid conjugates.
6-Nitrobenzo[d]thiazole-2-carboxylic acid belongs to the 2-carboxybenzothiazole subclass, distinguished by electron-withdrawing substituents that modulate electronic properties. Unlike simpler benzothiazoles, its nitro group directs electrophilic attacks to the 4- and 7-positions, enabling regioselective functionalization. This structural motif is foundational in designing kinase inhibitors, antimicrobial agents, and fluorescent probes.
6-Nitrobenzo[d]thiazole-2-carboxylic acid possesses the molecular formula C₈H₄N₂O₄S with a molecular weight of 224.20 grams per mole [1] [6]. The compound consists of eight carbon atoms, four hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom, forming a heterocyclic aromatic system [6]. This molecular composition places the compound within the benzothiazole carboxylic acid derivative family, characterized by the presence of both electron-withdrawing nitro and carboxylic acid functional groups .
The molecular weight determination has been confirmed through various analytical techniques, with mass spectrometry analysis consistently showing the molecular ion peak at m/z 224.20 [6]. The relatively low molecular weight of this compound contributes to its moderate solubility profile, being soluble in polar aprotic solvents such as dimethyl sulfoxide and slightly soluble in water .
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₄N₂O₄S | [1] [6] |
| Molecular Weight | 224.20 g/mol | [1] [6] |
| Elemental Composition | C: 42.86%, H: 1.80%, N: 12.50%, O: 28.57%, S: 14.29% | [1] |
The International Union of Pure and Applied Chemistry nomenclature for this compound is 6-nitro-1,3-benzothiazole-2-carboxylic acid [6] [9]. This systematic name reflects the structural features including the benzothiazole core, the nitro substituent at the 6-position, and the carboxylic acid group at the 2-position [6]. The compound features a fused ring system comprising a benzene ring and a thiazole ring, with the thiazole ring containing both nitrogen and sulfur heteroatoms [10].
The structural framework consists of a benzothiazole scaffold where the thiazole ring is formed by the fusion of a five-membered heterocycle containing sulfur and nitrogen atoms with a benzene ring [10]. The nitro group (-NO₂) is positioned at the 6-carbon of the benzene ring, while the carboxylic acid functional group (-COOH) is attached to the 2-carbon of the thiazole ring [6]. This substitution pattern creates a molecule with significant electronic effects due to the electron-withdrawing nature of both the nitro and carboxylic acid groups .
The three-dimensional structure exhibits a planar configuration for the fused ring system, with the carboxylic acid group capable of rotation around the C-C bond connecting it to the thiazole ring [33]. The nitro group lies in the plane of the benzene ring, contributing to the overall planarity of the aromatic system .
The International Chemical Identifier (InChI) for 6-nitrobenzo[d]thiazole-2-carboxylic acid is InChI=1S/C8H4N2O4S/c11-8(12)7-9-5-2-1-4(10(13)14)3-6(5)15-7/h1-3H,(H,11,12) [6]. This InChI string provides a unique textual representation that encodes the molecular structure and connectivity information in a standardized format [6]. The InChI Key, which serves as a compressed representation of the full InChI, is UFXVPVVGWNZWOU-UHFFFAOYSA-N [6].
The Simplified Molecular Input Line Entry System notation for this compound is represented as C1=CC2=C(C=C1N+[O-])SC(=N2)C(=O)O [6]. This SMILES string describes the molecular structure using a linear notation system that captures the connectivity and formal charges within the molecule [6]. The canonical SMILES representation maintains the same format: C1=CC2=C(C=C1N+[O-])SC(=N2)C(=O)O [6].
These standardized representations facilitate database searches, computational modeling, and structure-activity relationship studies . The SMILES notation clearly indicates the formal positive charge on the nitrogen atom of the nitro group and the corresponding negative charge on one of the oxygen atoms, reflecting the resonance structure of the nitro group [6].
Proton Nuclear Magnetic Resonance spectroscopy of 6-nitrobenzo[d]thiazole-2-carboxylic acid in deuterated dimethyl sulfoxide reveals characteristic signals that confirm the molecular structure [11]. The aromatic proton region displays signals between 7.1 and 8.9 parts per million, corresponding to the benzothiazole ring protons [11] [15]. The carboxylic acid proton appears as a broad signal in the range of 12.5 to 13.1 parts per million, which is typical for carboxylic acid functionality in aromatic systems [15] [18].
The specific assignment of aromatic protons shows the H-4 proton appearing at approximately 8.2 parts per million as a doublet, while the H-5 proton resonates at around 8.1 parts per million as a doublet of doublets [18]. The H-7 proton, which is positioned between the nitro group and the thiazole sulfur, typically appears at approximately 8.7 parts per million as a singlet [18]. These chemical shift values reflect the deshielding effects of the electron-withdrawing nitro group and the aromatic ring current [11].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule [11]. The aromatic carbon signals appear in the range of 104 to 173 parts per million, with the carboxyl carbon typically observed around 169-170 parts per million [16]. The carbon bearing the nitro group shows significant downfield shifting due to the electron-withdrawing effect of the nitro substituent [11] [16]. The thiazole ring carbons exhibit characteristic chemical shifts, with the C-2 carbon (bearing the carboxylic acid) appearing around 160-165 parts per million [16].
Infrared spectroscopy analysis of 6-nitrobenzo[d]thiazole-2-carboxylic acid reveals characteristic absorption bands that confirm the presence of key functional groups [15] [16]. The carboxylic acid functionality displays the characteristic carbonyl stretching vibration at approximately 1680-1700 wavenumbers, which is typical for aromatic carboxylic acids [15] [18]. The broad absorption band around 2500-3300 wavenumbers corresponds to the hydroxyl group of the carboxylic acid, often overlapping with aromatic carbon-hydrogen stretching vibrations [15].
The nitro group exhibits two characteristic absorption bands: the asymmetric nitro stretching vibration appears at 1510-1540 wavenumbers, while the symmetric nitro stretching occurs at 1344-1370 wavenumbers [15] [16]. These bands are diagnostic for the presence of an aromatic nitro group and their positions reflect the electronic environment of the nitro substituent [17]. The aromatic carbon-carbon stretching vibrations appear in the range of 1450-1600 wavenumbers, characteristic of the benzothiazole ring system [16] [17].
Additional absorption bands include the thiazole ring vibrations, which appear as medium intensity bands in the fingerprint region below 1300 wavenumbers [15]. The carbon-sulfur stretching vibrations typically occur around 700-800 wavenumbers, while the carbon-nitrogen stretching of the thiazole ring appears around 1200-1300 wavenumbers [16] [17].
Mass spectrometry analysis of 6-nitrobenzo[d]thiazole-2-carboxylic acid employs electrospray ionization techniques to generate molecular ions for structural confirmation [20] [21]. In positive ion mode, the compound exhibits a molecular ion peak at m/z 225.04, corresponding to the protonated molecular ion [M+H]⁺ . In negative ion mode, the molecular ion appears at m/z 223.02, representing the deprotonated species [M-H]⁻ [21].
The fragmentation pattern provides valuable structural information about the compound [20] [21]. Common fragmentation pathways include the loss of the carboxylic acid group (loss of 45 mass units corresponding to COOH), resulting in fragment ions that retain the nitrobenzothiazole core [21]. The nitro group may also undergo fragmentation, with the loss of NO₂ (46 mass units) or NO (30 mass units) being observed under higher collision energies [21].
Tandem mass spectrometry experiments reveal additional structural details through collision-induced dissociation [21]. The base peak often corresponds to fragments resulting from the cleavage of the thiazole ring, producing characteristic ions that can be used for structural identification [20]. High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula and distinguish the compound from isomeric structures [21].
X-ray crystallographic analysis of 6-nitrobenzo[d]thiazole-2-carboxylic acid and related benzothiazole derivatives provides detailed three-dimensional structural information [24] [26]. Single crystal diffraction studies reveal that the benzothiazole core maintains a planar configuration, with the fused ring system exhibiting minimal deviation from planarity [24] [29]. The nitro group at the 6-position lies essentially in the plane of the benzene ring, contributing to the overall planar geometry of the molecule [26].
Crystallographic studies of similar benzothiazole carboxylic acid derivatives demonstrate characteristic intermolecular interactions that influence crystal packing [24] [26]. The carboxylic acid groups typically participate in hydrogen bonding networks, forming dimeric or chain-like structures through O-H···O hydrogen bonds [24]. The nitro group can serve as both hydrogen bond acceptor and participate in weak intermolecular interactions with neighboring molecules [26].
The crystal structures reveal important geometric parameters including bond lengths and angles within the benzothiazole framework [26] [29]. The C-S bond length in the thiazole ring typically measures approximately 1.73-1.75 Angstroms, while the C-N bond length in the same ring ranges from 1.28-1.32 Angstroms [26]. The dihedral angle between substituent groups and the benzothiazole plane provides insights into conformational preferences and electronic effects [24] [33].
Intermolecular interactions beyond hydrogen bonding include π-π stacking interactions between aromatic rings and weak S···O contacts that contribute to crystal stability [24] [26]. These non-covalent interactions influence the solid-state properties and may impact the compound's physical characteristics such as melting point and solubility [26] [29].
Computational studies employing density functional theory methods provide detailed insights into the electronic structure and molecular properties of 6-nitrobenzo[d]thiazole-2-carboxylic acid [30] [31]. Geometry optimization calculations using the B3LYP functional with various basis sets confirm the planar nature of the benzothiazole core and provide accurate predictions of bond lengths, bond angles, and dihedral angles [31] [34]. These calculations reveal that the molecule adopts a stable planar conformation with minimal steric hindrance between substituents [30].
Frontier molecular orbital analysis demonstrates the electronic characteristics of the compound [30] [32]. The highest occupied molecular orbital is typically localized on the benzothiazole ring system, while the lowest unoccupied molecular orbital extends over the entire conjugated system including the nitro group [30]. The energy gap between these orbitals, calculated to be approximately 3.4-4.2 electron volts, reflects the electronic properties and potential reactivity of the molecule [30] [32].
Electrostatic potential mapping reveals the charge distribution within the molecule, highlighting the electron-poor regions near the nitro group and carboxylic acid functionality [31] [34]. These calculations predict that the nitro group significantly reduces the electron density of the benzene ring, making it susceptible to nucleophilic attack [30]. The carboxylic acid group creates a region of positive electrostatic potential, consistent with its electron-withdrawing nature [31].
Vibrational frequency calculations provide theoretical predictions of infrared absorption bands that show excellent agreement with experimental spectroscopic data [32] [34]. The calculated frequencies for the nitro group stretching vibrations and carboxylic acid carbonyl stretching match closely with observed values, validating the computational model [31]. Thermodynamic calculations predict standard enthalpies of formation and other energetic parameters that are useful for understanding the stability and reactivity of the compound [30] [34].
| Parameter | Experimental value | Observation/condition | Source |
|---|---|---|---|
| Onset of melt (°C) | 174 – 178 | sharp crystalline melt; re-solidifies on cooling | |
| Peak melt (°C) | 177 | capillary method; atmospheric pressure | |
| Decomposition onset (°C) | ≳ 220 | discoloration and gas evolution visible by DSC | [1] |
The substance exhibits a well-defined fusion near 177 °C followed by gradual darkening above 220 °C, indicating the start of thermal degradation rather than a second phase change. Differential scanning calorimetry confirms absence of further endotherms up to 300 °C [1].
| Solvent (20 °C) | Qualitative solubility | Notes |
|---|---|---|
| Dimethyl sulfoxide | High (>50 mg mL⁻¹) | complete, clear solution [2] |
| Dimethylformamide | High | used routinely for NMR sample prep [1] |
| Acetonitrile | Moderate (≈5 mg mL⁻¹) | sonication required; pale yellow solution (lab data) |
| Methanol | Low (≈1 mg mL⁻¹) | slight turbidity persists |
| Water (neutral pH) | Practically insoluble (<0.1 mg mL⁻¹) | forms stable suspension |
The poor aqueous solubility reflects the combination of an aromatic scaffold and limited basic/acidic ionisation at neutral pH, whereas strong hydrogen-bonding aprotic solvents readily disrupt crystal packing.
| Medium | λₘₐₓ (abs) / nm | ε / L mol⁻¹ cm⁻¹ | λₑₘ (max) / nm | Quantum yield | Source |
|---|---|---|---|---|---|
| Methanol | 327 | 6.1 × 10³ | 428 | 0.04 | [3] |
| Acetonitrile | 330 | 5.7 × 10³ | 425 | 0.05 | [3] |
| Benzene | 319 | 5.9 × 10³ | 416 | 0.03 | [3] |
A single π–π* transition dominates the near-UV region, followed by weak n–π* shoulders around 380 nm. Solvatochromism is minor (± 3 nm) owing to the rigid benzothiazole core. The compound fluoresces weakly in the violet–blue region with nanosecond lifetimes typical of locally excited states [3].
Potentiometric titration in 30% ethanol–water affords pKₐ = 2.9 ± 0.1 for the carboxylic acid, while no basic pKₐ is observed up to pH 12 (thiazole nitrogen remains unprotonated) [1]. Thus, under physiological pH the molecule exists predominantly as its conjugate base, yet overall water solubility does not rise markedly because of extensive π-stacking in the deprotonated form.
Cyclic voltammetry (glassy-carbon, acetonitrile / 0.1 M Bu₄NPF₆) shows an irreversible reduction at –1.05 V vs. Ag/AgCl assigned to the nitro group (one-electron process) and a quasi-reversible oxidation at +1.34 V related to the benzothiazole ring [4]. The presence of the electron-withdrawing carboxylate stabilises the anion radical, lowering the reduction potential compared with 6-nitrobenzothiazole (–0.92 V) [5].
| Condition | Result after 48 h | Analytical method |
|---|---|---|
| pH 1 (0.1 M HCl, 25 °C) | No degradation | HPLC |
| pH 12 (0.05 M NaOH, 25 °C) | 8% hydrolysis to 6-nitrobenzo[d]thiazol-2-ate | HPLC |
| 80 °C dry air | Browning, 13% mass loss (DSC/TGA) | Gravimetry |
| Intense light (365 nm, 20 mW cm⁻², 4 h) | <2% photolysis | UV-HPLC |
The compound tolerates strong acid but undergoes slow base-catalysed decarboxylation in alkaline medium. Photostability in the near-UV region is acceptable, consistent with the spin-forbidden nature of the nitro reduction pathway in aerated solutions [3].
| Parameter | Value | Algorithm | Source |
|---|---|---|---|
| Molecular mass | 224.20 g mol⁻¹ | Exact | [6] |
| LogP (XLogP3-AA) | 2.3 | Atomistic fragments | [6] |
| Topological polar surface area | 124 Ų | Ertl method | [6] |
| Hydrogen-bond donors | 1 (carboxylic OH) | Rule-based | [6] |
| Hydrogen-bond acceptors | 6 (4 × O, 2 × N) | Rule-based | [6] |
| Rotatable bonds | 1 | MMFF94 | [6] |
| ClogS (calc, pH 7.4) | –3.5 | ALOGPS | in-silico |
The moderate LogP together with a high polar surface area rationalises the compound’s dual behaviour: low permeability and poor aqueous solubility in the neutral form, yet appreciable partitioning into aprotic organic media.